
N-Cyclobutylhydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Cyclobutylhydroxylamine is an organic compound characterized by the presence of a cyclobutyl group attached to a hydroxylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Cyclobutylhydroxylamine can be synthesized through several methods. One common approach involves the reduction of cyclobutyl nitroso compounds using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out at low temperatures to ensure selectivity and yield.
Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of cyclobutyl nitroso compounds. This method utilizes a metal catalyst, such as palladium on carbon, under controlled pressure and temperature conditions to achieve high efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-Cyclobutylhydroxylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclobutyl nitroso compounds or cyclobutyl nitro compounds using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to cyclobutylamine using strong reducing agents such as lithium aluminum hydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed:
Oxidation: Cyclobutyl nitroso compounds, cyclobutyl nitro compounds.
Reduction: Cyclobutylamine.
Substitution: Substituted cyclobutyl derivatives.
Scientific Research Applications
N-Cyclobutylhydroxylamine has found applications in several scientific research areas:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of cyclobutyl-containing compounds.
Biology: The compound has been studied for its potential role in modulating biological pathways and as a precursor for bioactive molecules.
Medicine: Research has explored its potential as an intermediate in the synthesis of pharmaceutical compounds.
Industry: this compound is utilized in the production of specialty chemicals and as a stabilizer in certain industrial processes.
Mechanism of Action
The mechanism by which N-Cyclobutylhydroxylamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxylamine group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzymatic activity. Additionally, the cyclobutyl group provides steric hindrance, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
N-Butylhydroxylamine: Similar in structure but with a butyl group instead of a cyclobutyl group.
N-Benzylhydroxylamine: Contains a benzyl group, offering different reactivity and applications.
N-Tert-Butylhydroxylamine: Features a tert-butyl group, providing distinct steric and electronic properties.
Uniqueness: N-Cyclobutylhydroxylamine is unique due to the presence of the cyclobutyl group, which imparts specific steric and electronic characteristics
Properties
Molecular Formula |
C4H9NO |
|---|---|
Molecular Weight |
87.12 g/mol |
IUPAC Name |
N-cyclobutylhydroxylamine |
InChI |
InChI=1S/C4H9NO/c6-5-4-2-1-3-4/h4-6H,1-3H2 |
InChI Key |
FWVWNPGJLBPKME-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


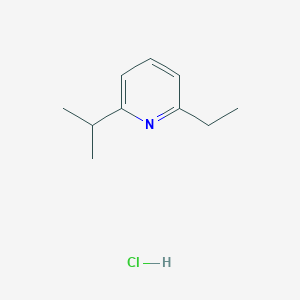

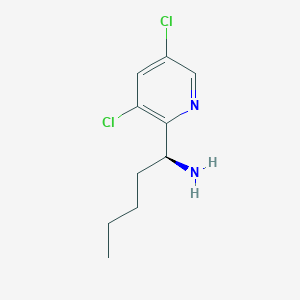
![1-Oxa-7-azaspiro[4.4]nonan-3-ol](/img/structure/B12975264.png)
![2-Bromo-1-(pyrazolo[1,5-a]pyridin-4-yl)ethanone](/img/structure/B12975272.png)



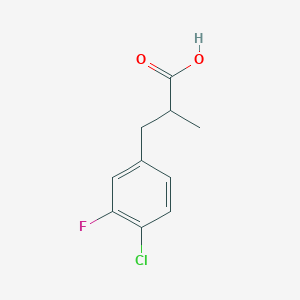
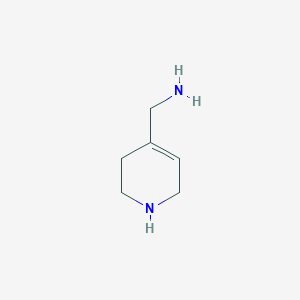
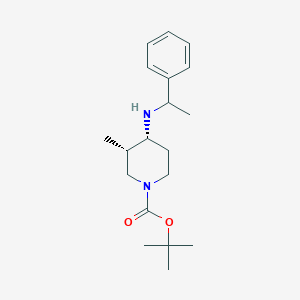
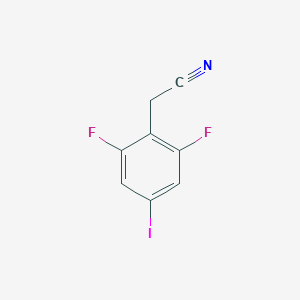
![7-Methoxybenzo[d]isoxazol-5-amine](/img/structure/B12975319.png)

